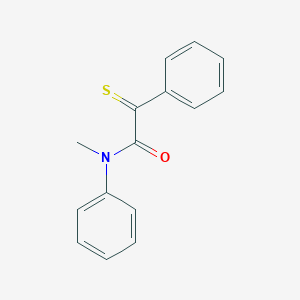
Benzeneacetamide,N-methyl-N-phenyl-a-thioxo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzeneacetamide, N-methyl-N-phenyl-a-thioxo- is an organic compound with a complex structure that includes a benzene ring, an acetamide group, and a thioxo group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzeneacetamide, N-methyl-N-phenyl-a-thioxo- typically involves the reaction of N-methyl-N-phenylacetamide with a thioxo reagent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in the synthesis include dichloromethane and tetrahydrofuran.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes precise control of temperature, pressure, and reaction time to ensure high yield and purity. The final product is often purified using techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: Benzeneacetamide, N-methyl-N-phenyl-a-thioxo- can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogens, nucleophiles, and other substituting agents.
Major Products Formed:
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Products may include amines or alcohols.
Substitution: Products vary depending on the substituent introduced.
Scientific Research Applications
Benzeneacetamide, N-methyl-N-phenyl-a-thioxo- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzeneacetamide, N-methyl-N-phenyl-a-thioxo- involves its interaction with specific molecular targets. The thioxo group is known to interact with thiol groups in proteins, potentially inhibiting their function. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
- N-Methyl-2-phenylacetamide
- N-Methylphenylacetamide
- Benzeneacetamide
Comparison: Benzeneacetamide, N-methyl-N-phenyl-a-thioxo- is unique due to the presence of the thioxo group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced reactivity and potential for specific biological interactions.
Properties
CAS No. |
65117-43-3 |
|---|---|
Molecular Formula |
C15H13NOS |
Molecular Weight |
255.3 g/mol |
IUPAC Name |
N-methyl-N,2-diphenyl-2-sulfanylideneacetamide |
InChI |
InChI=1S/C15H13NOS/c1-16(13-10-6-3-7-11-13)15(17)14(18)12-8-4-2-5-9-12/h2-11H,1H3 |
InChI Key |
XNICGAQQXMPXFB-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)C(=S)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















